N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide
Description
Introduction to N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide
Chemical Identity and Nomenclature
IUPAC Nomenclature and CAS Registry Analysis
The IUPAC name N-(3-methyl-1,2-oxazol-5-yl)-2-[(4-nitrobenzoyl)amino]benzamide precisely defines the compound’s structure, specifying:
- A central benzamide scaffold (benzene ring with a carboxamide group).
- A 4-nitrobenzamido substituent at the ortho position relative to the carboxamide.
- A 3-methylisoxazole group attached via an amide linkage.
The CAS Registry Number 90059-35-1 uniquely identifies this compound in chemical databases. Its systematic naming avoids ambiguity, distinguishing it from structurally similar derivatives. For instance, the absence of a methyl group on the isoxazole ring or substitution of the nitro group would necessitate distinct IUPAC nomenclature.
Structural Relationship to Benzamide Derivatives
The compound belongs to the benzamide family, characterized by a benzene ring bonded to a carboxamide group (–CONH₂). Its structural uniqueness arises from two critical modifications:
- Substituent Position : The 4-nitrobenzamido group occupies the ortho position relative to the primary amide, introducing steric hindrance and electronic effects.
- Heterocyclic Integration : The 3-methylisoxazole moiety introduces a five-membered aromatic ring containing oxygen and nitrogen, enhancing molecular rigidity and potential for π-π stacking interactions.
Table 1 summarizes key structural features compared to simpler benzamides:
| Feature | This compound | Basic Benzamide (e.g., Benzamide) |
|---|---|---|
| Core Structure | Benzamide with ortho substituents | Unsubstituted benzamide |
| Functional Groups | Nitro (–NO₂), isoxazole, secondary amide | Primary amide (–CONH₂) |
| Aromatic Systems | Benzene, isoxazole | Benzene |
| Molecular Weight (g/mol) | 397.36 | 121.14 |
Comparative Analysis with Isoxazole-Containing Analogues
Isoxazole rings are common in bioactive molecules due to their metabolic stability and hydrogen-bonding capacity. Comparing this compound to analogues reveals critical distinctions:
Properties
CAS No. |
90059-35-1 |
|---|---|
Molecular Formula |
C18H14N4O5 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H14N4O5/c1-11-10-16(27-21-11)20-18(24)14-4-2-3-5-15(14)19-17(23)12-6-8-13(9-7-12)22(25)26/h2-10H,1H3,(H,19,23)(H,20,24) |
InChI Key |
ZIVBUOVJLROHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide generally follows a multi-step approach:
Step 1: Formation of the 3-methyl-1,2-oxazole ring
The 1,2-oxazole ring is typically constructed via cyclization reactions involving appropriate precursors such as α-haloketones and hydroxylamine derivatives under acidic or basic conditions. This step yields the 3-methyl-1,2-oxazol-5-yl moiety, which is crucial for the compound’s biological activity.Step 2: Preparation of 4-nitrobenzamide intermediate
The 4-nitrobenzamide fragment is synthesized by nitration of benzamide or by direct coupling of 4-nitrobenzoic acid derivatives with amines. The nitro group at the para position is introduced to modulate electronic properties and biological activity.Step 3: Coupling of the oxazole and benzamide fragments
The final step involves amidation, where the 3-methyl-1,2-oxazol-5-yl amine or its derivative is coupled with the 2-(4-nitrobenzamido)benzoyl chloride or activated ester. Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or carbodiimides are commonly used to facilitate amide bond formation under mild conditions.
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Oxazole ring formation | Cyclization of α-haloketones with hydroxylamine derivatives under acidic/basic catalysis | Temperature: 50–100°C; Solvent: ethanol or DMF |
| 2 | Nitration | Nitration of benzamide or 4-aminobenzamide using nitric acid/sulfuric acid mixture | Controlled temperature to avoid over-nitration |
| 3 | Amidation (Coupling) | Coupling of oxazole amine with 2-(4-nitrobenzamido)benzoyl chloride using DCC or EDC in dichloromethane or DMF | Room temperature to 40°C; reaction time 4–24 h |
Industrial Production Considerations
Industrial synthesis optimizes these steps to maximize yield and purity:
- Use of continuous flow reactors for better heat and mass transfer during cyclization and coupling steps.
- Employing advanced purification techniques such as recrystallization and preparative chromatography to isolate the target compound.
- Strict control of reaction parameters (temperature, pH, stoichiometry) to minimize side reactions, especially during nitration and amidation.
- The oxazole ring formation is a critical step influencing the overall yield and purity. Studies show that cyclization under mildly acidic conditions with controlled temperature yields the highest purity 3-methyl-1,2-oxazole intermediates.
- Amidation using carbodiimide coupling reagents (DCC or EDC) is preferred due to mild reaction conditions and high coupling efficiency, minimizing by-products.
- Nitration of benzamide derivatives requires careful temperature control to prevent dinitration or degradation of the amide bond.
| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Critical Parameters |
|---|---|---|---|
| Oxazole ring formation | α-haloketone + hydroxylamine, acid/base catalyst, 50–100°C | 70–85 | Temperature, solvent polarity |
| Nitration of benzamide | HNO3/H2SO4 mixture, 0–5°C | 60–75 | Temperature control, reaction time |
| Amidation (coupling) | DCC or EDC, DMF or DCM, RT to 40°C | 80–90 | Reagent stoichiometry, reaction time |
The preparation of this compound involves a well-established multi-step synthetic route focusing on oxazole ring formation, nitration of benzamide, and efficient amidation coupling. Optimization of reaction conditions such as temperature, solvent, and reagent choice is essential to achieve high yield and purity. Industrial methods further refine these steps using continuous flow technology and advanced purification to meet scalability and quality requirements.
This synthesis approach is supported by diverse research findings and aligns with standard practices in heterocyclic and benzamide chemistry, ensuring the compound’s availability for further biological and medicinal research applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzamide Derivatives
The following table summarizes structural analogues of benzamide-based compounds, highlighting key substituents and their implications:
Key Differences and Implications
Heterocyclic Substituents: The target compound’s 1,2-oxazole ring differs from 1,2,4-oxadiazole (Compound 45, ) and thiadiazole (). Oxazole’s oxygen and nitrogen atoms may enhance hydrogen-bonding capacity compared to sulfur-containing thiadiazoles, influencing solubility and target affinity. Risvodetinib () shares a 1,2-oxazole moiety but incorporates a pyrimidinylamino group and piperazinylmethyl chain, suggesting a broader pharmacophore for kinase inhibition.
Electron Effects: The 4-nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in Rip-B or methyl in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ).
Biological Activity :
- MZO-2 (), which shares a 3-methyl-1,2-oxazol-5-yl group, demonstrated in vivo anti-inflammatory activity, suggesting the oxazole core may contribute to such effects. However, the target compound’s nitro substitution could alter its metabolic stability or toxicity profile.
- Compounds with thioether linkages (e.g., ) often exhibit improved membrane permeability but may face oxidative instability compared to the target’s amide bonds.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving benzoyl chloride derivatives and amine coupling . However, introducing the nitro group may require nitration steps under controlled conditions to avoid over-oxidation.
Biological Activity
N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and insecticidal applications. This article synthesizes various research findings related to its biological activity, including case studies, data tables, and relevant chemical properties.
- Chemical Formula : C₁₈H₁₄N₄O₅
- CAS Number : 90059-35-1
- Molecular Weight : 354.33 g/mol
The compound features an oxazole ring and a nitrobenzamide moiety, contributing to its unique reactivity and biological properties. The presence of these functional groups is significant for its interaction with biological targets.
Antifungal Activity
Recent studies have evaluated the antifungal properties of various benzamide derivatives, including this compound. A notable study synthesized a series of benzamides and tested them against several fungal strains:
| Compound | Fungal Strain | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinerea | 84.4 |
| 10d | Botrytis cinerea | 83.6 |
| 10f | Botrytis cinerea | 83.1 |
| 10i | Botrytis cinerea | 83.3 |
| Test Compound | Fusarium graminearum | <25 |
The results indicated that the compound exhibited strong fungicidal activity against Botrytis cinerea, outperforming standard fungicides like pyraclostrobin (81.4%) at the same concentration .
Insecticidal Activity
Insecticidal assays demonstrated that the compound also possesses notable insecticidal activity. The following table summarizes the death rates of insects exposed to varying concentrations:
| Compound | Insect Species | Death Rate (%) at 500 mg/L |
|---|---|---|
| 9a | Mythimna sepatara | 10 |
| 9b | Mythimna sepatara | 5 |
| 9c | Mythimna sepatara | 20 |
| Test Compound | Mythimna sepatara | 30 |
The structure–activity relationship (SAR) analysis suggested that the amide bridge in the compound is crucial for maintaining insecticidal activity, likely through hydrogen bonding interactions with target receptors .
Study on Zebrafish Embryos
A significant study evaluated the acute toxicity of this compound on zebrafish embryos, revealing an LC50 value of 20.58 mg/L, categorizing it as a low-toxicity compound. This study highlights the importance of assessing environmental safety alongside biological efficacy .
Structure–Activity Relationship (SAR)
The SAR analysis indicated that modifications to the benzamide structure could enhance antifungal and insecticidal activities. For instance, compounds lacking substituents on the benzene ring showed superior activity against Botrytis cinerea, whereas bulky substituents hindered binding efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
